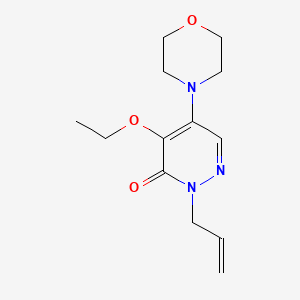
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Allyl Group: This step might involve allylation reactions using allyl halides under basic conditions.
Ethoxy and Morpholino Substitutions: These groups can be introduced through nucleophilic substitution reactions using ethyl halides and morpholine, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridazinone ring or the allyl group, leading to various reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution reactions could produce a range of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-methyl-
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-phenyl-
- 3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-piperidino-
Uniqueness
3(2H)-Pyridazinone, 2-allyl-4-ethoxy-5-morpholino- is unique due to the presence of the morpholino group, which can impart specific biological activities and chemical properties that differ from other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.
Properties
CAS No. |
74037-35-7 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-ethoxy-5-morpholin-4-yl-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C13H19N3O3/c1-3-5-16-13(17)12(19-4-2)11(10-14-16)15-6-8-18-9-7-15/h3,10H,1,4-9H2,2H3 |
InChI Key |
AHYFGTCIFTWAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)CC=C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















